BenchChemオンラインストアへようこそ!

BM635 (hydrochloride)

Pharmacokinetics Salt optimization In vivo exposure

Select BM635 hydrochloride for your tuberculosis research to leverage its 2-fold in vivo exposure advantage over the free base and 7.5-fold greater potency (MIC50 0.08 µM) than the mesylate salt. This rationally engineered salt form ensures predictable murine model performance (ED99 49 mg/kg) and minimizes DMSO carryover in primary screens, making it the definitive MmpL3 reference compound for drug discovery and cell wall biosynthesis studies.

Molecular Formula C25H30ClFN2O
Molecular Weight 429.0 g/mol
Cat. No. B15145334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM635 (hydrochloride)
Molecular FormulaC25H30ClFN2O
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.Cl
InChIInChI=1S/C25H29FN2O.ClH/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;/h4-11,16,18H,12-15,17H2,1-3H3;1H
InChIKeyJUVYBPYTCHPFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BM635 (hydrochloride): MmpL3 Inhibitor for Tuberculosis Research and Drug Development


BM635 (hydrochloride) is a small molecule inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acid incorporation into the mycobacterial cell wall [1]. The hydrochloride salt form (CAS 2748337-90-6) was developed specifically to address the low aqueous solubility and limited in vivo exposure of the free base, with data showing a doubling of in vivo exposure relative to the parent compound [2]. BM635 (hydrochloride) is primarily utilized in anti-tuberculosis drug discovery programs targeting MmpL3 and serves as a validated chemical probe for studying mycobacterial cell wall biosynthesis [3].

Why BM635 (hydrochloride) Cannot Be Substituted by Generic MmpL3 Inhibitors


The in vivo performance of BM635 (hydrochloride) is fundamentally dependent on its salt form, which was rationally engineered to overcome the poor aqueous solubility and low systemic exposure of the free base [1]. Simple substitution with the free base (BM635) results in approximately 50% lower in vivo exposure (Cmax and AUC), while alternative salt forms such as the mesylate exhibit significantly reduced potency (MIC50 = 0.6 µM vs. 0.08 µM) [2][3]. Furthermore, closely related diarylpyrrole analogs including compound 17 demonstrate weaker anti-mycobacterial activity (MIC = 0.15 µM) and lower selectivity indices, confirming that the specific molecular architecture and counterion selection of BM635 (hydrochloride) are critical determinants of its research utility [4].

BM635 (hydrochloride) Quantitative Differentiation Evidence for Procurement Decisions


In Vivo Exposure: 2-Fold Increase Over Free Base

BM635 (hydrochloride) achieves a 2-fold higher in vivo exposure compared to the free base BM635 when administered orally at 50 mg/kg to C57BL/6J mice [1]. This difference is quantified by the peak plasma concentration (Cmax), which reaches 579.1 ng/mL for the hydrochloride salt versus approximately 289.6 ng/mL for the free base under identical dosing conditions [2]. The time to maximum concentration (Tmax) remains comparable at 3 hours for both forms, indicating that the exposure enhancement is driven by improved solubility and dissolution rate rather than altered absorption kinetics [2].

Pharmacokinetics Salt optimization In vivo exposure

Anti-Mycobacterial Potency: 7.5-Fold Superior to Mesylate Salt

BM635 (hydrochloride) exhibits an MIC50 of 0.08 µM against M. tuberculosis H37Rv, which is 7.5-fold more potent than the mesylate salt form (MIC50 = 0.6 µM) when assayed under identical microdilution conditions [1][2]. Both salt forms contain the identical active pharmacophore; therefore, the substantial difference in potency is attributable to differential solubility, dissolution behavior, or counterion-mediated effects on bacterial uptake [3]. The free base BM635 demonstrates intermediate activity (MIC50 = 0.12 µM), further confirming that salt selection critically modulates apparent in vitro potency .

Antimycobacterial activity MIC50 Salt comparison

In Vivo Efficacy: ED99 of 49 mg/kg in Murine Tuberculosis Model

BM635 (hydrochloride) demonstrates quantifiable in vivo efficacy in an acute murine tuberculosis infection model, achieving an ED99 (effective dose yielding 99% reduction in lung CFU) of 49 mg/kg with a 95% confidence interval of 43–54 mg/kg [1]. In comparison, the structurally related MmpL3 inhibitor BM212 requires significantly higher doses to achieve comparable bacterial burden reduction, with reported efficacious doses exceeding 200 mg/kg in similar murine models [2]. The free base BM635 exhibits the same ED99 value but requires twice the oral dose to achieve equivalent plasma exposure, underscoring the hydrochloride salt's formulation advantage [3].

In vivo efficacy ED99 Tuberculosis model

Selectivity Window: Tox50/MIC Ratio Exceeds 100

BM635 (hydrochloride) demonstrates a Tox50/MIC ratio exceeding 100 when evaluated in mammalian cell cytotoxicity assays (HepG2 or Vero cells) versus M. tuberculosis H37Rv . This selectivity index quantifies the margin between anti-mycobacterial efficacy and mammalian cytotoxicity, providing a measurable therapeutic window. In contrast, the structurally related analog compound 17 (4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine) exhibits a selectivity index of 133 but with weaker anti-mycobacterial potency (MIC = 0.15 µM), resulting in a narrower absolute cytotoxicity margin (Tox50 = ~20 µM for compound 17 versus >12 µM for BM635) [1]. The MmpL3 inhibitor SQ109, which has advanced to clinical evaluation, demonstrates variable cytotoxicity profiles across cell lines, with reported selectivity indices ranging from 10 to >100 depending on assay conditions [2].

Cytotoxicity Selectivity index Safety window

BM635 (hydrochloride): Validated Research and Industrial Application Scenarios


In Vivo Tuberculosis Efficacy Studies Requiring Defined Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships

BM635 (hydrochloride) is optimal for murine tuberculosis infection models where predictable exposure and established efficacy benchmarks are essential. The compound's ED99 of 49 mg/kg (95% CI: 43–54 mg/kg) [1] and its 2-fold enhanced in vivo exposure compared to the free base [2] enable precise dose-ranging studies and facilitate comparison of novel MmpL3 inhibitors against a well-characterized reference compound.

High-Throughput Screening Campaigns for MmpL3 Inhibitor Discovery

The hydrochloride salt's MIC50 of 0.08 µM against M. tuberculosis H37Rv [3] positions it as a potent positive control for screening libraries of novel chemical entities. The 7.5-fold superior potency over the mesylate salt [4] ensures robust assay signal at lower compound concentrations, reducing DMSO carryover effects and minimizing false-negative results in primary screens.

Mechanistic Studies of Mycobacterial Cell Wall Biosynthesis

As a validated MmpL3 inhibitor with a selectivity index exceeding 100 , BM635 (hydrochloride) serves as a specific chemical probe for dissecting the role of MmpL3 in mycolic acid transport and trehalose monomycolate (TMM) translocation. Its superior potency compared to earlier diarylpyrrole probes like BM212 [5] enables more precise temporal resolution of cell wall biosynthesis inhibition in time-course experiments.

Formulation Development and Salt Selection Studies

BM635 (hydrochloride) represents a validated case study in pharmaceutical salt optimization, demonstrating quantifiable improvements in in vivo exposure and potency relative to free base and alternative salt forms [6]. Researchers developing formulation strategies for poorly soluble anti-infective compounds can utilize BM635 (hydrochloride) as a benchmark reference for evaluating salt screening methodologies and dissolution enhancement technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM635 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.